molecular formula C22H40O2 B13835975 cis-11,14-Eicosadienoic acid ethyl ester

cis-11,14-Eicosadienoic acid ethyl ester

Cat. No.: B13835975
M. Wt: 336.6 g/mol
InChI Key: PYVCCFLKWCNDQZ-MVKOLZDDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

cis-11,14-Eicosadienoic acid ethyl ester is a chemical compound with the molecular formula C22H40O2 and a molecular weight of 336.55 g/mol . It is an ester derivative of cis-11,14-Eicosadienoic acid, a polyunsaturated fatty acid. This compound is known for its liquid form and is often used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-11,14-Eicosadienoic acid ethyl ester typically involves the esterification of cis-11,14-Eicosadienoic acid with ethanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar esterification process but on a larger scale. The reaction is conducted in large reactors with continuous stirring and temperature control to optimize yield and purity. The product is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions

cis-11,14-Eicosadienoic acid ethyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

cis-11,14-Eicosadienoic acid ethyl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of cis-11,14-Eicosadienoic acid ethyl ester involves its incorporation into cell membranes, where it can influence membrane fluidity and function. It can also act as a precursor to bioactive lipid mediators that play roles in inflammation and cell signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

cis-11,14-Eicosadienoic acid ethyl ester is unique due to its specific double bond positions (cis-11,14) and its ethyl ester group, which can influence its physical and chemical properties compared to other similar compounds .

Properties

Molecular Formula

C22H40O2

Molecular Weight

336.6 g/mol

IUPAC Name

ethyl (11E,14E)-icosa-11,14-dienoate

InChI

InChI=1S/C22H40O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24-4-2/h8-9,11-12H,3-7,10,13-21H2,1-2H3/b9-8+,12-11+

InChI Key

PYVCCFLKWCNDQZ-MVKOLZDDSA-N

Isomeric SMILES

CCCCC/C=C/C/C=C/CCCCCCCCCC(=O)OCC

Canonical SMILES

CCCCCC=CCC=CCCCCCCCCCC(=O)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.